molecular formula C10H20Cl3NO5 B1215699 Galamustine hydrochloride CAS No. 107811-63-2

Galamustine hydrochloride

Cat. No.: B1215699
CAS No.: 107811-63-2
M. Wt: 340.6 g/mol
InChI Key: YPEQSOJVCFFDKJ-IBUKJIQJSA-N
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Description

Galamustine hydrochloride is a small molecule drug known for its anti-cancer properties. It is a DNA inhibitor and DNA alkylating agent, initially developed by AbbVie, Inc. The compound has shown potential in treating neoplasms, although its development was discontinued after Phase 1 clinical trials .

Preparation Methods

Galamustine hydrochloride is synthesized through a multi-step process. The secondary hydroxyl groups of D-galactopyranose are protected by vicinal capping into bis(acetonides), yielding 1,2:3,4-di-O-isopropylidene-D-galactopyranose. This intermediate is then tosylated at the 6-CH2OH position and alkylated at C-6 with diethanolamine. The hydroxyethyl groups of the resulting compound are chlorinated, and the acetonides are deblocked with dilute aqueous acid to produce 6-bis(2-chloroethyl)amino-6-deoxy-D-galactopyranose hydrochloride .

Chemical Reactions Analysis

Galamustine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include tosyl chloride for tosylation, diethanolamine for alkylation, and dilute aqueous acid for deblocking. The major products formed from these reactions are intermediates leading to the final this compound compound .

Mechanism of Action

Galamustine hydrochloride exerts its effects by inhibiting DNA through alkylation. It forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism results in the inhibition of cell growth and induction of cell death in cancer cells .

Comparison with Similar Compounds

Galamustine hydrochloride is similar to other nitrogen mustard compounds, such as mechlorethamine and melphalan. it has shown less bone marrow toxicity compared to mechlorethamine . The compound’s unique structure, involving a galactose moiety, distinguishes it from other nitrogen mustards and contributes to its specific biological activity .

Similar compounds include:

    Mechlorethamine: A nitrogen mustard with higher bone marrow toxicity.

    Melphalan: Another nitrogen mustard used in cancer treatment.

    L-phenylalanine mustard: Similar in its effects on cell kinetics.

Properties

CAS No.

107811-63-2

Molecular Formula

C10H20Cl3NO5

Molecular Weight

340.6 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride

InChI

InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H/t6-,7+,8+,9-,10?;/m1./s1

InChI Key

YPEQSOJVCFFDKJ-IBUKJIQJSA-N

SMILES

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl

Isomeric SMILES

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl

Canonical SMILES

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl

Related CAS

105618-02-8 (Parent)

Synonyms

6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose
6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose
C6-galactose mustard
C6-galactose mustard hydrochloride
C6-GLM
galactose-6-mustard

Origin of Product

United States

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